molecular formula C8H8ClNO3 B13578250 methyl5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate

methyl5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B13578250
M. Wt: 201.61 g/mol
InChI Key: YXCDIQVDXOCAPS-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a formyl group, a chlorine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Esterification: The methyl ester group can be introduced through esterification of the carboxylic acid derivative using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: 5-chloro-4-carboxy-2-methyl-1H-pyrrole-3-carboxylate.

    Reduction: 5-chloro-4-hydroxymethyl-2-methyl-1H-pyrrole-3-carboxylate.

    Substitution: 5-substituted-4-formyl-2-methyl-1H-pyrrole-3-carboxylate derivatives.

Scientific Research Applications

Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in the study of enzyme mechanisms and interactions due to its structural similarity to natural substrates.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the chlorine atom and ester group can influence the compound’s lipophilicity and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate: Lacks the 2-methyl substitution, which can affect its reactivity and biological activity.

    Methyl 5-chloro-4-formyl-2-ethyl-1H-pyrrole-3-carboxylate: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.

    Methyl 5-bromo-4-formyl-2-methyl-1H-pyrrole-3-carboxylate: Contains a bromine atom instead of chlorine, which can alter its reactivity and interactions.

Uniqueness

Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the formyl group, chlorine atom, and methyl ester group makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-4-6(8(12)13-2)5(3-11)7(9)10-4/h3,10H,1-2H3

InChI Key

YXCDIQVDXOCAPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)Cl)C=O)C(=O)OC

Origin of Product

United States

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